molecular formula C9H20N2O3 B1390238 1-(2,2-Diethoxyethyl)-3-ethylurea CAS No. 1049730-49-5

1-(2,2-Diethoxyethyl)-3-ethylurea

Cat. No. B1390238
M. Wt: 204.27 g/mol
InChI Key: SICPFQHTZZQPCD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“1-(2,2-Diethoxyethyl)urea” is a chemical compound with the molecular formula C7H16N2O3 . It has an average mass of 176.214 Da and a Monoisotopic mass of 176.116089 Da .


Molecular Structure Analysis

The molecular structure of “1-(2,2-Diethoxyethyl)urea” includes 5 hydrogen bond acceptors, 3 hydrogen bond donors, and 6 freely rotating bonds . It has a molar refractivity of 45.1±0.3 cm³ .


Physical And Chemical Properties Analysis

“1-(2,2-Diethoxyethyl)urea” has a density of 1.1±0.1 g/cm³, a boiling point of 258.9±40.0 °C at 760 mmHg, and a vapour pressure of 0.0±0.5 mmHg at 25°C . It has an enthalpy of vaporization of 49.7±3.0 kJ/mol and a flash point of 110.4±27.3 °C .

properties

IUPAC Name

1-(2,2-diethoxyethyl)-3-ethylurea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H20N2O3/c1-4-10-9(12)11-7-8(13-5-2)14-6-3/h8H,4-7H2,1-3H3,(H2,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SICPFQHTZZQPCD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)NCC(OCC)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H20N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40669776
Record name N-(2,2-Diethoxyethyl)-N'-ethylurea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40669776
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2,2-Diethoxyethyl)-3-ethylurea

CAS RN

1049730-49-5
Record name N-(2,2-Diethoxyethyl)-N'-ethylurea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40669776
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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